L-Nio dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

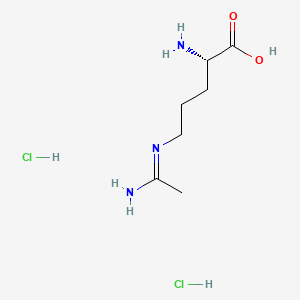

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2.2ClH/c1-5(8)10-4-2-3-6(9)7(11)12;;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCMAAFECCXGHI-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCC(C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-NIO Dihydrochloride: A Technical Guide to its Mechanism of Action as a Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-N5-(1-Iminoethyl)ornithine dihydrochloride (L-NIO dihydrochloride) is a potent and non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1][2][3] As a structural analog of L-arginine, the natural substrate for NOS, L-NIO competitively blocks the enzyme's active site, thereby preventing the synthesis of nitric oxide (NO). This inhibition is NADPH-dependent and has significant downstream effects on a wide range of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses. This technical guide provides an in-depth overview of the mechanism of action of L-NIO, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways.

Core Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

The primary mechanism of action of this compound is the competitive inhibition of nitric oxide synthase. All three NOS isoforms (nNOS, eNOS, and iNOS) catalyze the five-electron oxidation of the guanidino nitrogen of L-arginine to produce nitric oxide and L-citrulline. This enzymatic reaction is complex, requiring molecular oxygen and NADPH as co-substrates, as well as several cofactors including flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), and tetrahydrobiopterin (BH4).

L-NIO, as an L-arginine analog, competes with the endogenous L-arginine for binding to the active site of the NOS enzyme. By occupying the active site, L-NIO effectively prevents the synthesis of NO. This inhibition is non-selective, meaning L-NIO can inhibit all three NOS isoforms with comparable potency.

Signaling Pathways

Inhibition of Nitric Oxide Synthesis

The fundamental pathway affected by L-NIO is the direct synthesis of nitric oxide from L-arginine. This process is a two-step reaction that is blocked by L-NIO's presence.

Caption: Inhibition of the Nitric Oxide Synthesis Pathway by L-NIO.

Downstream Effects on the NO/cGMP Signaling Pathway

Nitric oxide produced by NOS typically diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme then converts GTP to cyclic guanosine monophosphate (cGMP), which acts as a second messenger. cGMP activates protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation and vasodilation. By inhibiting NO production, L-NIO prevents the activation of this pathway, leading to vasoconstriction and an increase in blood pressure.[4]

References

L-Nio Dihydrochloride: A Technical Guide to its Function as a Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-N⁵-(1-Iminoethyl)ornithine dihydrochloride (L-Nio dihydrochloride) is a potent, non-selective, and NADPH-dependent inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). By blocking the synthesis of nitric oxide (NO), a critical signaling molecule, this compound serves as an invaluable tool in elucidating the multifaceted roles of NO in physiological and pathophysiological processes. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its application in both in vitro and in vivo research settings.

Introduction to Nitric Oxide Synthase and the Role of L-Nio

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of biological functions, including vasodilation, neurotransmission, and the immune response.[1][2] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. The three primary isoforms of NOS are:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a role in synaptic plasticity and central regulation of blood pressure.

-

Endothelial NOS (eNOS or NOS-3): Expressed in endothelial cells, it is crucial for maintaining vascular tone and blood pressure.[1]

-

Inducible NOS (iNOS or NOS-2): Its expression is induced by cytokines and other inflammatory stimuli, leading to the production of large amounts of NO as part of the immune response.

This compound acts as a competitive inhibitor of L-arginine binding to the active site of all three NOS isoforms, thereby blocking the synthesis of NO. This non-selective inhibition makes it a powerful pharmacological tool to investigate the global effects of NO deprivation in various experimental models.

Mechanism of Action

This compound's inhibitory action is dependent on the presence of NADPH, a crucial cofactor for NOS activity. It competes with the natural substrate, L-arginine, for binding to the heme-containing oxygenase domain of the NOS enzyme. By occupying the active site, L-Nio prevents the oxidation of L-arginine, thus halting the production of NO.

Quantitative Data: Inhibitory Potency

The inhibitory efficacy of this compound against the different NOS isoforms is typically quantified by its inhibition constant (Kᵢ). The Kᵢ value represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme activity.

| NOS Isoform | Kᵢ (μM) | Source Organism |

| nNOS (neuronal) | 1.7 | Rat |

| eNOS (endothelial) | 3.9 | Bovine |

| iNOS (inducible) | 3.9 | Mouse |

Table 1: Inhibitory constants (Kᵢ) of this compound for the three nitric oxide synthase isoforms.[3]

Signaling Pathways and Experimental Workflows

Nitric Oxide Signaling Pathway in Endothelial Cells

The following diagram illustrates the canonical nitric oxide signaling pathway in an endothelial cell and the subsequent effect on a neighboring smooth muscle cell. This compound acts by inhibiting eNOS, thus blocking this entire downstream cascade.

References

L-NIO Dihydrochloride: A Technical Guide to a Potent Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

N⁵-(1-Iminoethyl)-L-ornithine dihydrochloride (L-NIO dihydrochloride) is a potent, non-selective, and competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). As a structural analog of L-arginine, the natural substrate for NOS, L-NIO has been an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of nitric oxide (NO) since its characterization in the early 1990s. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and experimental applications of this compound.

Discovery and History

The journey to the discovery of L-NIO is intrinsically linked to the burgeoning field of nitric oxide research in the late 1980s. The identification of NO as the endothelium-derived relaxing factor (EDRF) sparked a quest for specific inhibitors to probe its function. Early research focused on analogs of L-arginine, the substrate for the newly discovered nitric oxide synthase.

In 1990, a pivotal paper by Rees, Palmer, Schulz, and Moncada characterized three L-arginine analogs as inhibitors of endothelial nitric oxide synthase: N-monomethyl-L-arginine (L-NMMA), N-iminoethyl-L-ornithine (L-NIO), and N-nitro-L-arginine methyl ester (L-NAME)[1][2]. This study demonstrated that L-NIO caused a concentration-dependent inhibition of endothelial NO synthase from porcine aortae, induced endothelium-dependent contraction of rat aortic rings, and produced a dose-dependent increase in mean systemic arterial blood pressure in anesthetized rats[1][2]. These effects were reversed by L-arginine, confirming its competitive nature at the NOS active site[1]. This foundational work established L-NIO as a potent tool for studying the role of NO in regulating vascular tone and blood pressure.

Mechanism of Action

This compound exerts its inhibitory effect by competing with the endogenous substrate, L-arginine, for binding to the active site of nitric oxide synthase[3]. The structural similarity between the iminoethyl group of L-NIO and the guanidino group of L-arginine allows it to occupy the substrate-binding pocket of the enzyme. By binding to the active site, L-NIO physically obstructs L-arginine from binding, thereby preventing the synthesis of nitric oxide and its co-product, L-citrulline[3]. This inhibition is NADPH-dependent[4].

The catalytic cycle of NOS is a complex two-step oxidation process. The enzyme's reductase domain transfers electrons from NADPH via FAD and FMN to the heme iron in the oxygenase domain. This enables the binding of molecular oxygen and the subsequent oxidation of L-arginine to Nω-hydroxy-L-arginine (NOHA), which is then further oxidized to L-citrulline and NO. L-NIO's binding to the active site disrupts this process at the initial substrate-binding step.

Below is a diagram illustrating the nitric oxide synthesis pathway and the point of inhibition by this compound.

Quantitative Pharmacological Data

L-NIO is a non-selective inhibitor of all three NOS isoforms. The inhibitory constants (Ki) and IC50 values may vary slightly depending on the experimental conditions and the species from which the enzyme was sourced.

| Parameter | nNOS (neuronal) | eNOS (endothelial) | iNOS (inducible) | Reference(s) |

| Ki | 1.7 µM | 3.9 µM | 3.9 µM | [4] |

| IC50 | ~1.7 µM (mouse) | ~3.9 µM (bovine) | ~3.9 µM (mouse) | [5][6] |

Experimental Protocols

In Vitro Nitric Oxide Synthase Inhibition Assay (L-Citrulline Conversion Assay)

This assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified NOS enzyme (nNOS, eNOS, or iNOS)

-

L-[³H]arginine or L-[¹⁴C]arginine

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/mL calmodulin, 1 mM MgCl₂, 0.5 mM CaCl₂)

-

NADPH solution (10 mM)

-

Tetrahydrobiopterin (BH₄) solution (10 mM)

-

This compound stock solution (in water or appropriate buffer)

-

Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Dowex AG 50W-X8 resin (Na⁺ form), equilibrated in water

-

Scintillation vials and scintillation fluid

-

Microcentrifuge tubes

-

Water bath or incubator at 37°C

-

Liquid scintillation counter

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare a reaction cocktail containing the reaction buffer, NADPH (final concentration 1 mM), BH₄ (final concentration 10 µM), and radiolabeled L-arginine (final concentration ~10-20 µM, with a specific activity of ~50-60 Ci/mmol).

-

Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound in water or reaction buffer to achieve the desired final concentrations in the assay.

-

Assay Setup: For each reaction, add the following to a microcentrifuge tube on ice:

-

Reaction Mix

-

L-NIO dilution or vehicle control

-

Purified NOS enzyme (the amount will depend on the specific activity of the enzyme preparation)

-

-

Initiate Reaction: Vortex the tubes gently and incubate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the enzyme reaction.

-

Stop Reaction: Terminate the reaction by adding an excess of Stop Buffer.

-

Separate L-Citrulline from L-Arginine: Add a slurry of Dowex AG 50W-X8 resin to each tube. The resin will bind the unreacted positively charged L-[³H]arginine, while the neutral L-[³H]citrulline will remain in the supernatant. Vortex and centrifuge to pellet the resin.

-

Quantify L-Citrulline: Transfer a portion of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of L-[³H]citrulline formed and express it as a percentage of the activity in the vehicle-treated control. Plot the percentage of inhibition against the logarithm of the L-NIO concentration to determine the IC50 value.

In Vivo Induction of Focal Cerebral Ischemia in Rats

L-NIO is used to create a reproducible model of focal ischemic stroke in rats. This model has advantages of low mortality and surgical complexity[4].

Materials:

-

Adult male Sprague-Dawley rats (250-350g)

-

This compound solution (e.g., 2.0 µmol in 3-5 µL of sterile saline)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Surgical instruments for craniotomy

-

Suture for jugular vein occlusion

Procedure:

-

Anesthesia and Stereotaxic Placement: Anesthetize the rat and place it in a stereotaxic frame.

-

Jugular Vein Occlusion: Make a midline cervical incision and expose the right common carotid artery, external carotid artery, and internal carotid artery. Ligate the external carotid artery and place a suture around the common carotid artery.

-

Craniotomy: Make a scalp incision and perform a craniotomy over the striatum.

-

L-NIO Infusion: Lower a Hamilton syringe containing the L-NIO solution into the striatum at predetermined stereotaxic coordinates. Infuse the L-NIO solution slowly over several minutes.

-

Induction of Ischemia: Immediately following the infusion, tighten the suture around the common carotid artery to induce ischemia.

-

Closure and Recovery: Close the incisions and allow the animal to recover from anesthesia.

-

Assessment of Infarct: At a predetermined time point post-surgery (e.g., 24 hours or later), the animal is euthanized, and the brain is removed for histological analysis (e.g., TTC staining) to determine the infarct volume.

In Vivo Effects: Dose-Response Relationship on Blood Pressure

As established in the seminal 1990 paper by Rees et al., intravenous administration of L-NIO in anesthetized rats causes a dose-dependent increase in mean systemic arterial blood pressure, accompanied by bradycardia[1][2]. This hypertensive effect is a direct consequence of the inhibition of endothelial nitric oxide synthase, which plays a crucial role in maintaining basal vasodilator tone. The increase in blood pressure can be reversed by the administration of L-arginine, but not D-arginine, demonstrating the specificity of the inhibition[1].

Conclusion

This compound remains a cornerstone pharmacological agent for the study of nitric oxide biology. Its potent, non-selective inhibition of all NOS isoforms has enabled researchers to elucidate the multifaceted roles of NO in a wide array of physiological and pathological processes, from cardiovascular regulation to neurotransmission and ischemic injury. This technical guide provides a comprehensive overview of its discovery, mechanism, and key experimental applications, serving as a valuable resource for scientists and drug development professionals working in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and activity of NO synthase inhibitors specific to the L-arginine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. n5-Iminoethyl-l-ornithine | 36889-13-1 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

L-Nio Dihydrochloride in Nitric Oxide Signaling: A Technical Guide

Introduction

L-N5-(1-Iminoethyl)-ornithine dihydrochloride (L-Nio dihydrochloride) is a potent pharmacological tool widely utilized in nitric oxide (NO) signaling research. As a synthetic analogue of the amino acid L-arginine, it serves as a powerful inhibitor of nitric oxide synthases (NOS), the family of enzymes responsible for the endogenous production of NO.[1] Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[2][3] The ability of this compound to block NO production makes it an invaluable agent for elucidating the roles of NO in these complex biological systems. This guide provides a comprehensive overview of its mechanism of action, inhibitory profile, and application in experimental research for scientists and drug development professionals.

Mechanism of Action

This compound functions as a potent, non-selective, and competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[4][5][6] The inhibition is dependent on the presence of the cofactor NADPH.[4][7][8]

The mechanism relies on its structural similarity to L-arginine, the natural substrate for NOS. L-Nio competes with L-arginine for binding to the active site of the enzyme.[1][9] By occupying this site, it prevents the five-electron oxidation of L-arginine to L-citrulline and nitric oxide, thereby effectively blocking the synthesis of NO.[9] While it inhibits all isoforms, it displays a slight selectivity for nNOS.[4][8] Some studies have also described its action as irreversible.[10]

References

- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | eNOS | Tocris Bioscience [tocris.com]

- 6. This compound | CAS:159190-44-0 | inhibitor of nitric oxide (NO) synthase | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. biocompare.com [biocompare.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 10. biotium.com [biotium.com]

L-Nio Dihydrochloride: A Technical Guide to a Non-Selective Nitric Oxide Synthase Inhibitor

Introduction

Nitric Oxide (NO), a critical signaling molecule in numerous physiological and pathological processes, is synthesized from the amino acid L-arginine by a family of enzymes known as Nitric Oxide Synthases (NOS). Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III).[1][2] While nNOS and eNOS are constitutively expressed and their activity is regulated by calcium levels, iNOS expression is induced by immunological stimuli like cytokines and endotoxins, leading to the production of large amounts of NO.[1][2][3]

Given the ubiquitous role of NO, inhibitors of NOS are invaluable tools for researchers in neuroscience, cardiovascular biology, immunology, and oncology. N5-(1-Iminoethyl)-L-ornithine dihydrochloride (L-Nio dihydrochloride) is a potent, L-arginine analog that acts as a non-selective, competitive, and NADPH-dependent inhibitor of all three NOS isoforms.[4][5][6] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a stable, water-soluble compound, making it suitable for a wide range of in vitro and in vivo experimental applications.[7][8]

| Property | Value | References |

| Formal Name | N5-(1-iminoethyl)-L-ornithine, dihydrochloride | [8] |

| CAS Number | 159190-44-0 | [7] |

| Molecular Formula | C₇H₁₅N₃O₂ · 2HCl | [8] |

| Molecular Weight | 246.13 g/mol | [8] |

| Appearance | White crystalline solid | [3][8] |

| Solubility | Water (100 mg/ml), PBS (pH 7.2, 10 mg/ml), DMSO (20 mg/ml), Ethanol (20 mg/ml) | [7][8] |

| Storage | Store at -20°C | [5][8] |

| Stability | ≥ 4 years when stored at -20°C | [8] |

Mechanism of Action and Inhibitory Profile

This compound functions as a competitive inhibitor by binding to the active site of the NOS enzyme, thereby preventing the substrate, L-arginine, from binding and being converted to nitric oxide and L-citrulline.[9] Its inhibitory action is dependent on the presence of the cofactor NADPH.[4][5] While it inhibits all three isoforms, it displays a slightly higher potency for the neuronal isoform (nNOS).[4][5][6][8]

| NOS Isoform | Source | Kᵢ (μM) | References |

| nNOS | Rat | 1.7 | [4][5][6][8] |

| eNOS | Bovine | 3.9 | [4][5][6][8] |

| iNOS | Mouse | 3.9 | [4][5][6][8] |

Signaling Pathway Inhibition

L-Nio acts by blocking the initial step in the nitric oxide signaling cascade. By preventing the synthesis of NO, it subsequently blocks all downstream signaling events, including the activation of soluble guanylyl cyclase (sGC) and the production of cyclic guanosine monophosphate (cGMP).

Caption: Inhibition of the Nitric Oxide signaling pathway by this compound.

Experimental Protocols

The activity of NOS and the inhibitory effect of L-Nio can be quantified using several established methods. The two most common assays are the citrulline assay and the hemoglobin capture assay.

Citrulline Assay (Radiometric)

This assay is considered a standard for directly measuring NOS activity.[10][11] It quantifies the conversion of radiolabeled L-arginine (e.g., [³H]L-arginine or [¹⁴C]L-arginine) to an equimolar amount of radiolabeled L-citrulline.[12] The positively charged L-arginine is separated from the neutral L-citrulline using a cation-exchange resin, and the radioactivity of the L-citrulline in the eluate is measured.[12][13]

Detailed Methodology:

-

Enzyme Preparation: Prepare tissue homogenates or purified/recombinant NOS enzyme in a suitable homogenization buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate to obtain the supernatant containing the enzyme.[12]

-

Reaction Mixture Preparation: For each reaction, prepare a master mix in microcentrifuge tubes. The final reaction volume is typically 50-100 µL. The mixture should contain:

-

HEPES buffer (pH 7.4)

-

Cofactors: NADPH, CaCl₂, Calmodulin, and Tetrahydrobiopterin (BH₄).

-

Substrate: A known concentration of L-arginine spiked with [³H]L-arginine or [¹⁴C]L-arginine.

-

-

Inhibitor Addition: Add varying concentrations of this compound (or other inhibitors) to the experimental tubes. Add vehicle (e.g., water) to the control tubes.

-

Initiation and Incubation: Pre-warm the reaction mixtures to 37°C. Initiate the reaction by adding the enzyme preparation. Incubate for a defined period (e.g., 15-60 minutes) at 37°C. The incubation time should be within the linear range of the reaction.[12]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a cation-exchange resin (e.g., Dowex AG 50WX-8) equilibrated at a low pH. This buffer also serves to bind the unreacted [³H]L-arginine.

-

Separation: Transfer the reaction mixture to spin columns containing the cation-exchange resin. Centrifuge to elute the radiolabeled L-citrulline, which does not bind to the resin.

-

Quantification: Add the eluate to a scintillation vial with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of L-citrulline formed. For inhibition studies, plot the percentage of inhibition against the log concentration of L-Nio to determine the IC₅₀ value.

Caption: Experimental workflow for a radiometric citrulline assay to measure NOS inhibition.

Hemoglobin Capture Assay (Spectrophotometric)

This non-radioactive method measures NOS activity by detecting the NO produced.[2] The assay is based on the principle that NO rapidly oxidizes oxyhemoglobin to methemoglobin, which can be quantified by measuring the change in absorbance at specific wavelengths (e.g., 401 nm vs. 421 nm).[14] This method is useful for continuous monitoring of enzyme activity.

In Vivo Applications

This compound is active in vivo and has been used extensively to probe the systemic and organ-specific roles of NO.[3] It has been shown to induce a dose-dependent increase in mean systemic arterial blood pressure, demonstrating the critical role of basal NO production in maintaining vascular tone.[3][7] Furthermore, it has been employed as a tool to create animal models of disease, such as a novel rat model of focal cerebral ischemia, by leveraging its vasoconstrictive properties.[4][15]

Logical Relationship: Non-Selective Inhibition

The primary characteristic of L-Nio is its ability to inhibit all three NOS isoforms. This non-selectivity makes it a useful tool for determining the overall contribution of NO synthesis in a biological system, but it also necessitates careful interpretation of results, as the specific isoform responsible for an effect cannot be determined without further experiments using isoform-selective inhibitors or genetic models.

Caption: this compound as a non-selective inhibitor of all three NOS isoforms.

Conclusion

This compound is a potent and well-characterized non-selective inhibitor of nitric oxide synthase. Its stability, solubility, and effectiveness both in vitro and in vivo make it an indispensable pharmacological tool for investigating the myriad roles of nitric oxide in health and disease. The quantitative data on its inhibitory constants and the established protocols for its use provide a solid foundation for researchers to design and interpret experiments aimed at elucidating NO-dependent biological pathways.

References

- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. L-NIO | inhibitor of all NOS isoforms | CAS# 36889-13-1 | InvivoChem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CAS:159190-44-0 | inhibitor of nitric oxide (NO) synthase | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Assay of neuronal nitric oxide synthase by HPLC determination of citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hemoglobin-mediated nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Nio Dihydrochloride: A Technical Guide to its Inhibitory Effects on Nitric Oxide Synthase Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Nio dihydrochloride, also known as N⁵-(1-Iminoethyl)-L-ornithine dihydrochloride, is a potent pharmacological tool widely utilized in nitric oxide (NO) research. As a structural analog of L-arginine, the endogenous substrate for nitric oxide synthases (NOS), L-Nio acts as a competitive inhibitor of all three major NOS isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). Its non-selective inhibitory action makes it a valuable agent for investigating the physiological and pathological roles of NO in various biological systems. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, inhibitory effects on NOS isoforms, experimental protocols for its use, and the signaling pathways it modulates.

Mechanism of Action

This compound functions as a potent, NADPH-dependent inhibitor of all three nitric oxide synthase (NOS) isoforms.[1][2] By mimicking the natural substrate L-arginine, L-Nio binds to the active site of the NOS enzyme. This competitive binding prevents the conversion of L-arginine to L-citrulline and nitric oxide. The inhibitory effect of L-Nio is reversible and dependent on the concentration of both the inhibitor and the substrate, L-arginine.

Inhibitory Effects on NOS Isoforms

This compound exhibits non-selective inhibition across the three NOS isoforms, albeit with some variation in potency. The inhibitory activity is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Quantitative Data on this compound Inhibition of NOS Isoforms

| Parameter | nNOS | iNOS | eNOS | Reference(s) |

| Ki | 1.7 µM | 3.9 µM | 3.9 µM | [1][2][3][4][5] |

| IC50 | 0.8 ± 0.1 µM (neutrophil iNOS) | 3 ± 0.5 µM (J774 macrophage iNOS) | 65 µM (dermal vasculitis model) | [3][6] |

Note: Ki values are generally determined using purified enzymes, while IC50 values can be influenced by the experimental conditions, including the substrate concentration and the source of the enzyme (e.g., purified vs. cellular extracts). The provided IC50 values are from specific experimental contexts and may vary.

Experimental Protocols

In Vitro Determination of IC50 for NOS Inhibition

Two common methods for determining the IC50 of NOS inhibitors like this compound are the Griess assay and the citrulline assay.

1. Griess Assay for Nitrite/Nitrate Quantification

This assay indirectly measures NO production by quantifying its stable oxidation products, nitrite (NO₂) and nitrate (NO₃).

Materials:

-

Purified nNOS, iNOS, or eNOS enzyme

-

This compound

-

L-arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH4)

-

Reaction buffer (e.g., HEPES buffer, pH 7.4)

-

Griess Reagent (Solution A: Sulfanilamide in phosphoric acid; Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Nitrate reductase (for converting nitrate to nitrite)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Reagents: Prepare stock solutions of this compound, L-arginine, and other cofactors in the reaction buffer.

-

Enzyme Reaction:

-

In a 96-well plate, add the reaction buffer, purified NOS enzyme, and cofactors (NADPH, calmodulin, BH4).

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding a fixed concentration of L-arginine.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Nitrate Reduction (if necessary): If measuring total NO production, add nitrate reductase and its cofactors to the wells to convert nitrate to nitrite. Incubate as recommended by the manufacturer.

-

Griess Reaction:

-

Add Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent Solution B to each well and incubate for another 5-10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample.

-

Plot the percentage of NOS inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

2. Citrulline Assay

This assay directly measures the co-product of NO synthesis, L-citrulline, typically using radiolabeled L-arginine.

Materials:

-

Purified nNOS, iNOS, or eNOS enzyme

-

This compound

-

[³H]-L-arginine

-

Unlabeled L-arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH4)

-

Reaction buffer (e.g., HEPES buffer, pH 7.4)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare Reagents: Prepare stock solutions of this compound, [³H]-L-arginine, unlabeled L-arginine, and other cofactors.

-

Enzyme Reaction:

-

In microcentrifuge tubes, combine the reaction buffer, purified NOS enzyme, cofactors, and varying concentrations of this compound.

-

Initiate the reaction by adding a mixture of [³H]-L-arginine and unlabeled L-arginine.

-

Incubate at 37°C for a defined period.

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA).

-

Add a slurry of Dowex resin to each tube to bind the unreacted [³H]-L-arginine.

-

Centrifuge the tubes to pellet the resin.

-

-

Measurement:

-

Transfer the supernatant containing the [³H]-L-citrulline to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³H]-L-citrulline formed in each reaction.

-

Plot the percentage of NOS inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value from the curve.

-

In Vivo Induction of Focal Cerebral Ischemia in Rats

This compound can be used to induce a focal ischemic stroke model in rats, providing a tool to study the mechanisms of ischemic brain injury and evaluate potential neuroprotective therapies.

Materials:

-

Adult male Sprague-Dawley rats (250-300 g)

-

This compound solution (e.g., 2 µmol in sterile saline)

-

Anesthetics (e.g., isoflurane or ketamine/xylazine)

-

Stereotaxic apparatus

-

Microsyringe pump

-

Surgical instruments

Protocol:

-

Anesthesia and Stereotaxic Surgery:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Make a midline scalp incision to expose the skull.

-

Drill a small burr hole over the target brain region (e.g., the striatum) at specific stereotaxic coordinates.

-

-

L-Nio Infusion:

-

Lower a microsyringe needle through the burr hole to the desired depth.

-

Infuse the this compound solution at a slow, controlled rate (e.g., 1 µL/min).

-

After infusion, leave the needle in place for a few minutes to prevent backflow, then slowly retract it.

-

-

Post-operative Care:

-

Suture the scalp incision.

-

Provide post-operative analgesia and monitor the animal's recovery.

-

-

Assessment of Ischemic Injury:

-

At a designated time point post-infusion (e.g., 24 hours), euthanize the rat.

-

Harvest the brain and section it.

-

Stain the brain sections with a marker for ischemic damage, such as 2,3,5-triphenyltetrazolium chloride (TTC), to visualize the infarct area.

-

Quantify the infarct volume.

-

Signaling Pathways and Visualization

The three NOS isoforms are regulated by distinct signaling pathways and have diverse downstream effects. This compound, by inhibiting NO production, can modulate these pathways.

eNOS Signaling Pathway

Endothelial NOS is primarily regulated by intracellular calcium levels and phosphorylation events. It plays a crucial role in maintaining vascular tone and health.

Caption: Simplified eNOS signaling pathway leading to vasodilation and its inhibition by L-Nio.

iNOS Signaling Pathway

Inducible NOS is primarily regulated at the transcriptional level by pro-inflammatory cytokines and microbial products. It produces large amounts of NO involved in the immune response.

Caption: Overview of the iNOS induction pathway and its inhibition by L-Nio.

nNOS Signaling Pathway

Neuronal NOS is activated by calcium influx, often triggered by neurotransmitter signaling. It is involved in neuronal communication and synaptic plasticity.

Caption: The nNOS signaling cascade in neurons and its point of inhibition by L-Nio.

Experimental Workflow for IC50 Determination

Caption: A generalized workflow for determining the IC50 of this compound.

Structure-Activity Relationship

L-Nio is an L-ornithine derivative, differing from L-arginine in the structure of its side chain. The iminoethyl group of L-Nio mimics the guanidinium group of L-arginine, allowing it to bind to the active site of NOS. The lack of significant selectivity of L-Nio among the NOS isoforms suggests that the overall shape and charge distribution of its side chain are sufficiently similar to L-arginine to be recognized by all three isoforms. However, subtle differences in the active site architecture of the NOS isoforms do lead to slight variations in binding affinity, as reflected in the Ki values. For instance, the slightly lower Ki for nNOS suggests a marginally better fit in its active site compared to iNOS and eNOS. Further modifications to the iminoethyl group and the ornithine backbone have been explored to develop more isoform-selective inhibitors.

Conclusion

This compound is a powerful and widely used non-selective inhibitor of nitric oxide synthases. Its ability to potently block the activity of eNOS, iNOS, and nNOS makes it an indispensable tool for elucidating the complex roles of nitric oxide in health and disease. Understanding its mechanism of action, inhibitory profile, and the appropriate experimental methodologies for its use is crucial for researchers in the fields of pharmacology, neuroscience, immunology, and cardiovascular biology. The information provided in this technical guide serves as a comprehensive resource for the effective application of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-NIO | inhibitor of all NOS isoforms | CAS# 36889-13-1 | InvivoChem [invivochem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | CAS:159190-44-0 | inhibitor of nitric oxide (NO) synthase | High Purity | Manufacturer BioCrick [biocrick.com]

Methodological & Application

L-NIO Dihydrochloride: Application Notes and Experimental Protocols for Nitric Oxide Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-NIO (N⁵-(1-Iminoethyl)-L-ornithine) dihydrochloride is a potent and non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). By competing with the substrate L-arginine, L-NIO effectively blocks the production of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological and pathological processes. These application notes provide a comprehensive overview of L-NIO dihydrochloride, including its mechanism of action, key quantitative data, and detailed protocols for its application in common experimental settings. The provided methodologies and visualizations aim to facilitate the effective use of L-NIO as a tool to investigate the roles of nitric oxide in various biological systems.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by a family of enzymes known as nitric oxide synthases (NOS). The three distinct isoforms of NOS—nNOS (NOS1), iNOS (NOS2), and eNOS (NOS3)—are distributed in various tissues and are regulated by different mechanisms.[1][2] nNOS and eNOS are constitutive, calcium-dependent enzymes responsible for the rapid, short-term production of NO involved in neurotransmission and vasodilation, respectively.[1][2] In contrast, iNOS is a calcium-independent enzyme that is transcriptionally induced by inflammatory stimuli, leading to the sustained production of high levels of NO characteristic of immune responses and pathological conditions.[3]

The critical role of NO in physiology and pathology has driven the development of pharmacological tools to modulate its synthesis. This compound has emerged as a valuable research tool due to its potent, non-selective inhibition of all NOS isoforms.[4][5] Its ability to block NO production makes it instrumental in elucidating the contribution of NOS activity in diverse areas of research, including neuroscience, cardiovascular disease, inflammation, and cancer.[6]

Mechanism of Action

This compound acts as a competitive inhibitor of nitric oxide synthase. It is an L-arginine analog that binds to the active site of the enzyme, thereby preventing the binding of the natural substrate, L-arginine. This inhibition is NADPH-dependent and effectively halts the five-electron oxidation of L-arginine to L-citrulline and nitric oxide.[4][7] While it is a potent inhibitor of all three NOS isoforms, it exhibits a slightly higher affinity for nNOS.[5][7]

Quantitative Data

The inhibitory potency of this compound against the different NOS isoforms is summarized in the table below. This data is crucial for determining the appropriate concentrations for in vitro and in vivo experiments.

| Parameter | nNOS | eNOS | iNOS | Reference(s) |

| Ki (Inhibition Constant) | 1.7 µM (rat) | 3.9 µM (bovine) | 3.9 µM (mouse) | [5][7] |

| IC50 (Dermal Vasculitis Model) | ~65 µM | - | - | [3] |

Experimental Protocols

In Vitro Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)

This protocol describes a method to measure the activity of NOS in cell or tissue lysates by quantifying the amount of nitric oxide produced. The assay relies on the Griess reaction, which detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.

Materials:

-

This compound

-

NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1 mM EDTA and 0.1 mM DTT)

-

Cell or tissue lysates

-

L-arginine solution (substrate)

-

NADPH solution (cofactor)

-

Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates in cold NOS Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

-

L-NIO Preparation: Prepare a stock solution of this compound in water or an appropriate buffer. Further dilute to the desired working concentrations.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Cell/tissue lysate (containing a specific amount of protein)

-

This compound or vehicle control

-

Pre-incubate for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

-

-

Initiate Reaction: Add L-arginine and NADPH to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Griess Reaction:

-

Add Griess Reagent to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light. A color change will indicate the presence of nitrite.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]

-

Quantification: Generate a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the concentration of nitrite in the samples. NOS activity is expressed as the amount of nitrite produced per unit of protein per unit of time.

Cell-Based Assay: Inhibition of Cell Proliferation

This protocol outlines a general method to assess the effect of this compound on the proliferation of cultured cells. A label-free, real-time cell analysis system (e.g., Incucyte®) is used to monitor cell confluence over time.

Materials:

-

This compound

-

Adherent cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plate

-

Real-time live-cell imaging system (e.g., Incucyte®)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that allows for exponential growth over the course of the experiment (e.g., 1,000-5,000 cells/well). Allow the cells to adhere overnight.

-

Treatment: Prepare various concentrations of this compound in complete cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of L-NIO or a vehicle control.

-

Live-Cell Imaging: Place the plate inside the live-cell imaging system. Set the instrument to acquire phase-contrast images of each well at regular intervals (e.g., every 2-4 hours) for the duration of the experiment (e.g., 48-72 hours).

-

Data Analysis: The software accompanying the imaging system will analyze the images to determine the percent confluence in each well at each time point. Plot the percent confluence against time for each treatment condition. The rate of increase in confluence is indicative of the cell proliferation rate. Analyze the dose-dependent effect of L-NIO on cell proliferation.[2][8]

In Vivo Model: Induction of Focal Cerebral Ischemia in Rats

This protocol describes the use of this compound to create a focal ischemic lesion in the rat brain, a model used to study stroke.[9][10]

Materials:

-

This compound

-

Sterile saline

-

Adult male Sprague-Dawley rats

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

Microsyringe pump

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C.

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole over the target brain region (e.g., the striatum) at specific stereotaxic coordinates.

-

-

L-NIO Administration:

-

Dissolve this compound in sterile saline to the desired concentration (e.g., to deliver 2.0 µmol in a small volume).[7]

-

Using a microsyringe pump, slowly infuse the L-NIO solution into the target brain region over a set period.

-

-

Post-operative Care: Suture the incision and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesics.

-

Outcome Assessment: At various time points post-infusion, the extent of the ischemic lesion and its functional consequences can be assessed using techniques such as:

-

Histology: Staining of brain sections (e.g., with TTC or Nissl stain) to visualize the infarct volume.

-

Immunohistochemistry: To examine markers of neuronal death, inflammation, or other cellular responses.

-

Behavioral testing: To assess motor or cognitive deficits.

-

Visualizations

Signaling Pathway of Nitric Oxide Synthase

The following diagram illustrates the general pathway of nitric oxide synthesis from L-arginine, which is inhibited by this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Protocol Griess Test [protocols.io]

- 5. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 6. repositorio.ufc.br [repositorio.ufc.br]

- 7. Nitric Oxide Griess Assay [bio-protocol.org]

- 8. sartorius.com [sartorius.com]

- 9. researchgate.net [researchgate.net]

- 10. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-NIO Dihydrochloride in Focal Cerebral Ischemia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N⁵-(1-Iminoethyl)ornithine dihydrochloride (L-NIO dihydrochloride) is a potent, non-selective, and NADPH-dependent inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1][2][3] By inhibiting NOS, this compound reduces the production of nitric oxide (NO), a key signaling molecule involved in vasodilation. This property makes it a valuable tool for inducing focal cerebral ischemia in rodent models, providing a reproducible and controlled method to study the pathophysiology of stroke and evaluate potential neuroprotective therapies.[4][5] The L-NIO-induced model of focal ischemia offers advantages over traditional surgical models, such as the middle cerebral artery occlusion (MCAo) model, including lower mortality rates, reduced surgical complexity, and high reproducibility of the infarct location and volume.[4][6]

This document provides detailed application notes and protocols for the use of this compound to induce focal cerebral ischemia in rodents.

Mechanism of Action

This compound acts as a competitive inhibitor of L-arginine, the substrate for nitric oxide synthase.[7] By binding to the active site of nNOS, eNOS, and iNOS, it blocks the synthesis of NO. In the context of cerebral vasculature, the inhibition of eNOS-derived NO leads to vasoconstriction, reducing cerebral blood flow (CBF) to a specific brain region and thereby inducing focal ischemia. The resulting ischemic cascade includes events such as excitotoxicity, oxidative stress, and inflammation, ultimately leading to neuronal cell death and infarction.

The roles of the different NOS isoforms in cerebral ischemia are complex and timing-dependent. Inhibition of nNOS in the acute phase may be neuroprotective by reducing excitotoxicity.[8] Conversely, inhibition of eNOS can be detrimental by reducing blood flow to the ischemic penumbra.[8] The non-selective nature of L-NIO allows for the study of the overall impact of NO deprivation in the acute phase of stroke.

Signaling Pathway

The inhibition of nitric oxide synthesis by this compound initiates a cascade of events leading to focal cerebral ischemia. The following diagram illustrates the key signaling pathway.

Caption: Signaling pathway of L-NIO-induced focal cerebral ischemia.

Data Presentation

This compound Properties

| Property | Value | Reference |

| Molecular Weight | 246.13 g/mol | |

| CAS Number | 159190-44-0 | [1] |

| Solubility (Water) | 100 mM (24.61 mg/mL) | |

| Storage | Store at -20°C |

Inhibitory Constants (Ki)

| NOS Isoform | Ki (µM) | Reference |

| nNOS (neuronal) | 1.7 | [1][2] |

| eNOS (endothelial) | 3.9 | [1][2] |

| iNOS (inducible) | 3.9 | [1][2] |

In Vivo Efficacy in Rodent Models

| Animal Model | L-NIO Dose | Administration Route | Resulting Infarct Volume (% of contralateral structure) | Reference |

| Adult Male Sprague Dawley Rat | 2.0 µmol | Intrastriatal infusion | 8.5 ± 5.3% | [4][6] |

| Mouse | 27.4 mg/mL (1.5 µL) | Intracortical injection | Moderate ischemic injury | [9] |

| Mouse | 40 mg/mL (1.5 µL) | Intracortical injection | Severe ischemic injury | [9] |

Experimental Protocols

Experimental Workflow

The following diagram outlines the general workflow for inducing focal cerebral ischemia using this compound.

Caption: General experimental workflow for L-NIO-induced ischemia.

Protocol 1: Induction of Focal Striatal Ischemia in Rats

This protocol is adapted from a study that established a reproducible model of focal striatal ischemia in adult male Sprague Dawley rats.[4][6]

Materials:

-

This compound (powder)

-

Sterile 0.9% saline

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Microinjection pump and syringe

-

Hamilton syringe (10 µL) with a 33-gauge needle

-

Surgical tools

-

Heating pad

Procedure:

-

L-NIO Solution Preparation:

-

Prepare a stock solution of this compound in sterile 0.9% saline. A concentration of 2.0 µmol in 3.0-5.0 µL is recommended.[1] For example, to achieve a 2 µmol dose in 4 µL, dissolve 0.492 mg of L-NIO (MW: 246.13) in 4 µL of saline. Prepare fresh on the day of the experiment.

-

-

Animal Preparation:

-

Anesthetize an adult male Sprague Dawley rat (250-350 g) with isoflurane (5% for induction, 1.5-2% for maintenance).

-

Place the animal in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.

-

-

Stereotactic Surgery:

-

Make a midline incision on the scalp to expose the skull.

-

Using a dental drill, create a small burr hole over the striatum at the desired coordinates. For the rat striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +0.5 mm, Mediolateral (ML): ±3.0 mm, Dorsoventral (DV): -5.0 mm from the dural surface. These coordinates should be optimized for the specific rat strain and age.

-

-

L-NIO Infusion:

-

Slowly lower the injection needle to the target DV coordinate.

-

Infuse the L-NIO solution (e.g., 4 µL containing 2.0 µmol) at a slow rate (e.g., 0.5 µL/min) to minimize tissue damage and reflux.

-

After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

-

-

Post-operative Care:

-

Suture the scalp incision.

-

Administer post-operative analgesia as per institutional guidelines.

-

Allow the animal to recover in a warm cage. Monitor for any signs of distress.

-

Protocol 2: Neurological Assessment

Behavioral tests should be performed to assess the functional deficit following L-NIO-induced ischemia. A composite neurological scoring system is recommended.

Modified Neurological Severity Score (mNSS):

This is an 18-point scoring system that evaluates motor, sensory, balance, and reflex functions. The test is typically performed at 24 hours, 3 days, 7 days, and 14 days post-ischemia.

| Test | Scoring Criteria |

| Motor Tests (6 points) | |

| Paw Grip | 0: Normal grip; 1: Weak grip |

| Forelimb Flexion | 0: No flexion; 1: Flexion of the contralateral forelimb |

| Hindlimb Placement | 0: Normal placement; 1: Abnormal placement |

| Sensory Tests (2 points) | |

| Visual Placement | 0: Normal; 1: Abnormal |

| Tactile Placement | 0: Normal; 1: Abnormal |

| Balance Tests (6 points) | |

| Beam Walking | 0: Balances with a steady posture; 1: Grasps side of the beam; 2: Hugs the beam and one limb falls down from the beam; 3: Falls down from the beam |

| Reflexes (4 points) | |

| Pinna Reflex | 0: Present; 1: Absent |

| Corneal Reflex | 0: Present; 1: Absent |

A higher score indicates a more severe neurological deficit.

Protocol 3: Histological Analysis for Infarct Volume Assessment

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC)

-

Phosphate-buffered saline (PBS)

-

Formalin (10%)

-

Brain matrix slicer

Procedure:

-

Brain Extraction:

-

At the desired endpoint (e.g., 24 hours or 72 hours post-ischemia), euthanize the animal under deep anesthesia.

-

Perfuse transcardially with cold PBS followed by 4% paraformaldehyde.

-

Carefully extract the brain.

-

-

TTC Staining:

-

Place the brain in a cold brain matrix and slice it into 2 mm coronal sections.

-

Immerse the slices in a 2% TTC solution in PBS at 37°C for 20-30 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

-

-

Image Acquisition and Analysis:

-

Capture high-resolution images of both sides of each stained brain slice.

-

Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white region) and the total area of the ipsilateral and contralateral hemispheres for each slice.

-

Calculate the infarct volume using the following formula:

-

Infarct Volume = (Area of contralateral hemisphere – Area of non-infarcted ipsilateral hemisphere) × Slice thickness (2 mm)

-

-

The total infarct volume is the sum of the infarct volumes from all slices. To correct for edema, the infarct volume is often expressed as a percentage of the contralateral hemisphere volume.

-

Conclusion

The use of this compound provides a reliable and reproducible method for inducing focal cerebral ischemia in rodent models. This model is particularly useful for high-throughput screening of potential neuroprotective compounds and for studying the fundamental mechanisms of ischemic stroke. The detailed protocols and data presented here offer a comprehensive guide for researchers to successfully implement this model in their studies. Adherence to precise stereotactic techniques and consistent post-operative care are crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biotium.com [biotium.com]

- 4. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L-NIO | inhibitor of all NOS isoforms | CAS# 36889-13-1 | InvivoChem [invivochem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Nitric oxide synthase in models of focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

Preparing L-NIO Dihydrochloride Stock Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of stock solutions of L-NIO dihydrochloride (L-N5-(1-Iminoethyl)ornithine dihydrochloride), a potent, non-selective inhibitor of nitric oxide synthase (NOS) isoforms. Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data in research and drug development settings. This guide details the necessary materials, a step-by-step protocol for solubilization, and recommendations for storage and handling. Additionally, it summarizes the key properties of this compound and illustrates its mechanism of action.

Introduction

This compound is a widely used pharmacological tool for investigating the physiological and pathophysiological roles of nitric oxide (NO). It acts as a competitive inhibitor of all three major NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] By blocking the synthesis of NO from L-arginine, L-NIO allows researchers to probe the downstream effects of NO signaling in various biological systems. Its applications range from studies in neuroscience and cardiovascular research to immunology and cancer biology.[2][3][4] Given its potent and broad-spectrum activity, the precise and accurate preparation of this compound solutions is paramount for experimental success.

Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅N₃O₂·2HCl | |

| Molecular Weight | 246.13 g/mol | |

| CAS Number | 159190-44-0 | |

| Appearance | Crystalline solid / Powder | [2][5] |

| Purity | ≥95% | [5] |

| Storage (Solid) | -20°C, desiccate | [2] |

| Stability (Solid) | ≥ 4 years at -20°C | [5] |

Solubility

This compound exhibits good solubility in aqueous solutions and some organic solvents. The choice of solvent will depend on the specific experimental requirements. It is crucial to use high-purity solvents to avoid introducing contaminants.

| Solvent | Maximum Concentration | Reference |

| Water | 100 mM (24.61 mg/mL) | |

| 50 mg/mL (203.14 mM) | [2] | |

| 100 mg/mL | [5] | |

| DMSO | 20 mg/mL | [5] |

| 33.33 mg/mL (135.42 mM) | [2] | |

| DMF | 20 mg/mL | [5] |

| Ethanol | 20 mg/mL | [5] |

| PBS (pH 7.2) | 10 mg/mL | [5] |

Note: For some solvents, gentle warming to 37°C or sonication may be required to achieve maximum solubility.[2]

Experimental Protocols

Materials

-

This compound powder

-

Sterile, high-purity water (e.g., Milli-Q® or equivalent) or other desired solvent (e.g., DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Optional: Sonicator or water bath

Protocol for Preparing a 10 mM Aqueous Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in water. Adjustments can be made based on the desired concentration and volume.

-

Calculate the required mass:

-

Molecular Weight (MW) = 246.13 g/mol

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 246.13 g/mol = 0.0024613 g = 2.46 mg

-

-

Weigh the this compound:

-

Using a calibrated analytical balance, carefully weigh out 2.46 mg of this compound powder.

-

Transfer the powder to a sterile microcentrifuge tube.

-

-

Solubilization:

-

Add 1 mL of sterile, high-purity water to the microcentrifuge tube containing the this compound powder.

-

Vortex the solution thoroughly until the solid is completely dissolved.

-

If necessary, briefly sonicate the tube or warm it to 37°C to aid dissolution.

-

-

Sterilization (Optional):

-

For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

-

Storage:

-

It is highly recommended to prepare aqueous solutions fresh on the day of use.[6]

-

If short-term storage is necessary, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for up to one month or at -80°C for up to six months.[7] Avoid storing aqueous solutions for more than one day.[6]

-

Stock Solution Preparation Table

The following table provides the required mass of this compound to prepare stock solutions of various concentrations and volumes.

| Desired Concentration | Volume | Mass Required |

| 1 mM | 1 mL | 0.246 mg |

| 5 mL | 1.23 mg | |

| 10 mL | 2.46 mg | |

| 5 mM | 1 mL | 1.23 mg |

| 5 mL | 6.15 mg | |

| 10 mL | 12.31 mg | |

| 10 mM | 1 mL | 2.46 mg |

| 5 mL | 12.31 mg | |

| 10 mL | 24.61 mg | |

| 50 mM | 1 mL | 12.31 mg |

| 5 mL | 61.53 mg | |

| 10 mL | 123.07 mg | |

| 100 mM | 1 mL | 24.61 mg |

| 5 mL | 123.07 mg | |

| 10 mL | 246.13 mg |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing an this compound stock solution.

Caption: Workflow for this compound stock solution preparation.

Mechanism of Action: NOS Inhibition

This compound functions as a competitive inhibitor of the enzyme Nitric Oxide Synthase (NOS). It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of nitric oxide (NO) and L-citrulline.

Caption: Competitive inhibition of Nitric Oxide Synthase by L-NIO.

Safety and Handling

-

This compound should be handled in a laboratory setting by trained personnel.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Consult the Material Safety Data Sheet (MSDS) for complete safety information before use.

-

Products are intended for laboratory research use only and are not for human or veterinary use.[5]

Conclusion

This application note provides a detailed protocol and essential information for the preparation of this compound stock solutions. By following these guidelines, researchers can ensure the accuracy and consistency of their experimental results when using this potent NOS inhibitor. Adherence to proper weighing, solubilization, and storage techniques is critical for maintaining the integrity and activity of the compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:159190-44-0 | inhibitor of nitric oxide (NO) synthase | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. L-NIO | inhibitor of all NOS isoforms | CAS# 36889-13-1 | InvivoChem [invivochem.com]

Application Notes and Protocols: L-NIO Dihydrochloride in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-NIO dihydrochloride (N⁵-(1-Iminoethyl)-L-ornithine dihydrochloride) is a potent, non-selective, and irreversible inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). By blocking the production of nitric oxide (NO), a critical signaling molecule, this compound serves as an invaluable tool in elucidating the multifaceted roles of NO in various physiological and pathological processes. These application notes provide detailed information on the solubility of this compound, protocols for its use in research, and a depiction of its impact on cellular signaling pathways.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride |

| CAS Number | 159190-44-0 |

| Molecular Formula | C₇H₁₅N₃O₂ · 2HCl |

| Molecular Weight | 246.13 g/mol |

| Appearance | White to off-white solid |

| Storage Temperature | -20°C |

Solubility Data

The solubility of this compound can vary slightly between suppliers. The following table summarizes empirically determined solubility in commonly used laboratory solvents. For optimal dissolution, techniques such as warming the solution to 37°C and ultrasonication may be employed[1].

| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) |

| Water | 24.61 - 125 mg/mL[2] | ~100 - 507 mM[2] |

| DMSO | 20 - 33.33 mg/mL | ~81 - 135 mM |

| PBS (pH 7.2) | 10 mg/mL | ~40.6 mM |

| Ethanol | 20 mg/mL | ~81.2 mM |

Signaling Pathway

This compound exerts its effects by inhibiting nitric oxide synthase (NOS), which is responsible for the synthesis of nitric oxide (NO) from L-arginine. NO is a key signaling molecule that activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which mediates various downstream effects, including smooth muscle relaxation and neurotransmission. By blocking NOS, L-NIO prevents the formation of NO and subsequently inhibits the entire NO/cGMP signaling cascade.

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

-

This compound powder

-

Sterile, anhydrous DMSO or sterile deionized water

-

Ultrasonic bath (optional)

-

Sterile, conical tubes or vials

-

0.22 µm sterile filter

Procedure:

-

Determine the required concentration and volume of the stock solution. It is recommended to prepare a concentrated stock solution (e.g., 10 mM or 100 mM) that can be diluted to the final working concentration.

-

Weigh the appropriate amount of this compound powder in a sterile tube.

-

Add the desired volume of sterile DMSO or water to the powder.

-

Facilitate dissolution by vortexing. If necessary, warm the solution to 37°C or use an ultrasonic bath for a short period[1]. Ensure the powder is completely dissolved.

-

Sterile filter the stock solution using a 0.22 µm syringe filter, especially for cell culture applications.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for up to 1 month at -20°C and up to 6 months at -80°C[2]. Aqueous stock solutions should ideally be prepared fresh, though they can be stored at -20°C for several months[1].

Protocol for Measuring Nitric Oxide Production in Cell Culture using the Griess Assay

This protocol provides a method to quantify nitrite, a stable and water-soluble end-product of NO, in cell culture supernatants as an indicator of NOS activity. L-NIO is used as a negative control to confirm that the measured nitrite is a product of NOS.

Materials:

-

Cells of interest (e.g., RAW 264.7 murine macrophages)

-

Appropriate cell culture medium and supplements

-

This compound stock solution (e.g., 10 mM in sterile water)

-

Stimulating agent (e.g., Lipopolysaccharide (LPS) for macrophages)

-

96-well cell culture plates

-

Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)

-

Sodium nitrite (NaNO₂) standard solution

-

Microplate reader capable of measuring absorbance at 540 nm

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂[3].

-

-

Treatment:

-

Prepare treatment media containing the stimulating agent (e.g., 1 µg/mL LPS) with and without various concentrations of this compound. Include an unstimulated control and a vehicle control.

-

Carefully remove the old media from the cells and replace it with the treatment media.

-

-

Incubation:

-

Incubate the plate for a period sufficient to allow for NO production (e.g., 24 hours).

-

-

Griess Assay:

-

Standard Curve: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in cell culture medium.

-

Sample Collection: Carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.

-

Griess Reagent Addition: Add the components of the Griess reagent to each well containing the standards and samples according to the manufacturer's instructions. Typically, this involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for color development.

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at 540 nm using a microplate reader.

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Plot the standard curve (absorbance vs. nitrite concentration) and determine the concentration of nitrite in the experimental samples by interpolation.

-

Concluding Remarks

This compound is a fundamental pharmacological tool for investigating the roles of nitric oxide in biological systems. Its potent and non-selective inhibition of NOS isoforms allows for the clear attribution of physiological or pathological phenomena to the production of NO. The protocols and data presented in these application notes are intended to provide a comprehensive guide for the effective use of this compound in a research setting. As with any experimental work, it is recommended that researchers optimize concentrations and incubation times for their specific models and systems.

References

L-Nio Dihydrochloride: Application Notes and Protocols for Inhibiting Angiogenesis in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. The tumor vasculature supplies essential nutrients and oxygen to rapidly dividing cancer cells and provides a route for their dissemination. Consequently, targeting angiogenesis is a key strategy in cancer therapy. Nitric oxide (NO), a signaling molecule produced by nitric oxide synthases (NOS), plays a significant role in promoting angiogenesis. L-N5-(1-Iminoethyl)ornithine dihydrochloride (L-Nio dihydrochloride) is a potent inhibitor of all three NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). By blocking the production of NO, this compound presents a promising tool for investigating and potentially inhibiting cancer-associated angiogenesis.

These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound is an L-arginine analog that acts as a competitive inhibitor of nitric oxide synthases. NOS enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide. In the context of cancer angiogenesis, the inhibition of eNOS and iNOS is particularly relevant.

-

Inhibition of eNOS: Endothelial NOS is primarily responsible for the production of NO in endothelial cells. This NO is a key mediator of vascular endothelial growth factor (VEGF)-induced angiogenesis. VEGF, a potent pro-angiogenic factor secreted by tumor cells, stimulates eNOS to produce NO, which in turn activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). This signaling cascade promotes endothelial cell proliferation, migration, and tube formation. This compound blocks this pathway at the source by inhibiting eNOS, thereby attenuating the angiogenic effects of VEGF.

-